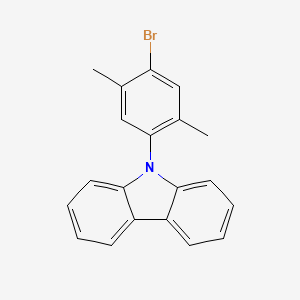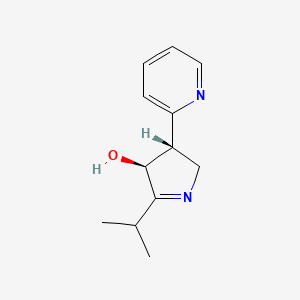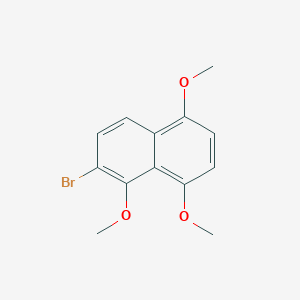![molecular formula C12H8BrN5O4 B14198636 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline CAS No. 921754-20-3](/img/structure/B14198636.png)
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories. The presence of bromine and nitro groups in its structure enhances its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with aniline under controlled conditions to yield the target azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The raw materials are added in a specific sequence to ensure high yield and purity. The final product is then purified through recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more reactive.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-[(E)-(2-Amino-4,6-dinitrophenyl)diazenyl]aniline.
Substitution: 4-[(E)-(2-Hydroxy-4,6-dinitrophenyl)diazenyl]aniline.
Oxidation: Quinonoid derivatives of the original compound.
科学研究应用
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic compounds.
Biology: Employed as a staining agent for biological tissues, helping to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the dyeing of textiles, providing vibrant and long-lasting colors. It is also used in the manufacturing of colored plastics and inks.
作用机制
The mechanism of action of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group (-N=N-) can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with cellular components. The bromine and nitro groups enhance the compound’s ability to form stable complexes with proteins and nucleic acids, affecting their function. This interaction can lead to changes in cellular processes, making the compound useful in biological staining and drug delivery applications.
相似化合物的比较
Similar Compounds
4-[(E)-(2-Chloro-4,6-dinitrophenyl)diazenyl]aniline: Similar structure but with a chlorine atom instead of bromine. It has comparable chemical reactivity but different physical properties.
4-[(E)-(2-Fluoro-4,6-dinitrophenyl)diazenyl]aniline: Contains a fluorine atom, leading to different reactivity and stability.
4-[(E)-(2-Iodo-4,6-dinitrophenyl)diazenyl]aniline:
Uniqueness
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific industrial applications.
属性
CAS 编号 |
921754-20-3 |
|---|---|
分子式 |
C12H8BrN5O4 |
分子量 |
366.13 g/mol |
IUPAC 名称 |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H8BrN5O4/c13-10-5-9(17(19)20)6-11(18(21)22)12(10)16-15-8-3-1-7(14)2-4-8/h1-6H,14H2 |
InChI 键 |
AZEHNIFUVMZLIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
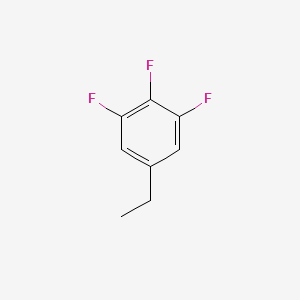
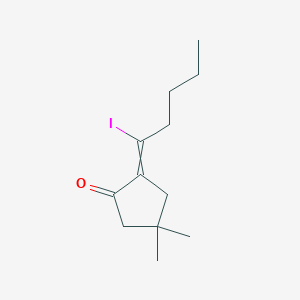
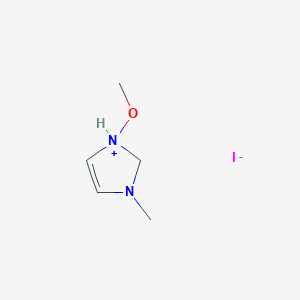
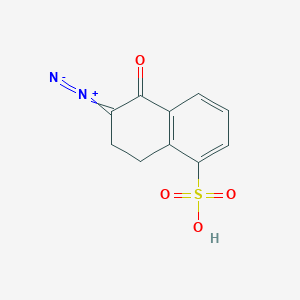
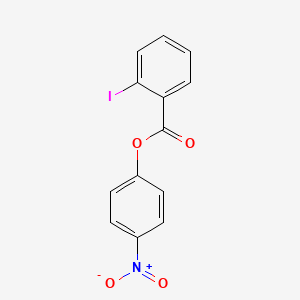
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
